![molecular formula C12H30Cl3N3Si3 B14224312 1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane CAS No. 517883-51-1](/img/structure/B14224312.png)
1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane is a chemical compound characterized by the presence of three chloro(dimethyl)silyl groups attached to a triazonane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane typically involves the reaction of triazonane with chlorodimethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Triazonane: Triazonane is synthesized through the cyclization of appropriate precursors under specific conditions.
Silylation Reaction: Triazonane is reacted with chlorodimethylsilane in the presence of a catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality.
化学反应分析
Types of Reactions
1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield silylamine derivatives, while oxidation reactions can produce silanol compounds.
科学研究应用
1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in bioconjugation and as a reagent in biochemical assays.
Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism of action of 1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane involves its ability to form stable bonds with various nucleophiles. The chloro groups act as leaving groups, allowing the compound to undergo substitution reactions. The resulting products can interact with specific molecular targets and pathways, depending on the application.
相似化合物的比较
Similar Compounds
1,4,7-Tris(trimethylsilyl)-1,4,7-triazonane: Similar structure but with trimethylsilyl groups instead of chloro(dimethyl)silyl groups.
1,4,7-Tris(ethoxy(dimethyl)silyl)-1,4,7-triazonane: Contains ethoxy(dimethyl)silyl groups, offering different reactivity and properties.
Uniqueness
1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane is unique due to the presence of chloro groups, which provide distinct reactivity compared to other silyl derivatives. This makes it a valuable compound for specific synthetic applications and research purposes.
属性
CAS 编号 |
517883-51-1 |
|---|---|
分子式 |
C12H30Cl3N3Si3 |
分子量 |
407.0 g/mol |
IUPAC 名称 |
[4,7-bis[chloro(dimethyl)silyl]-1,4,7-triazonan-1-yl]-chloro-dimethylsilane |
InChI |
InChI=1S/C12H30Cl3N3Si3/c1-19(2,13)16-7-9-17(20(3,4)14)11-12-18(10-8-16)21(5,6)15/h7-12H2,1-6H3 |
InChI 键 |
UVSWXRMBBFHAAX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(N1CCN(CCN(CC1)[Si](C)(C)Cl)[Si](C)(C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


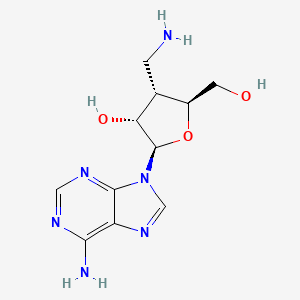
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
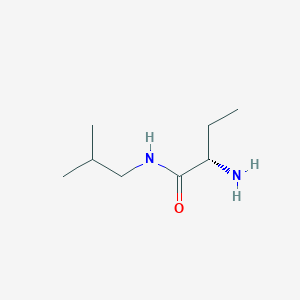


![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
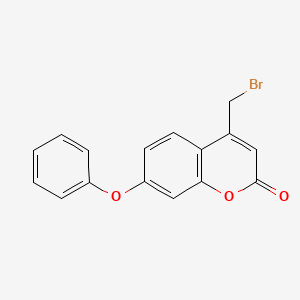
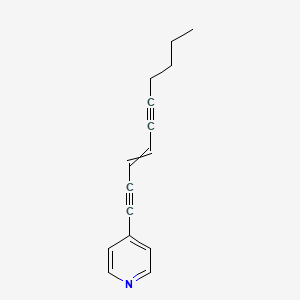
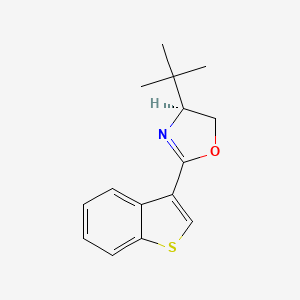
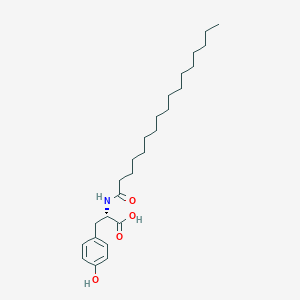
![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14224314.png)
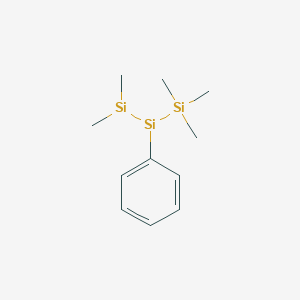
![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)
